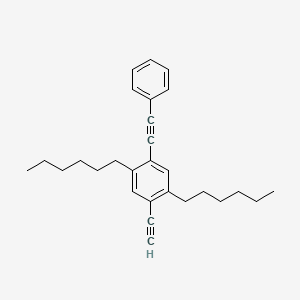![molecular formula C12H15IN4 B14193360 (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine CAS No. 922174-07-0](/img/structure/B14193360.png)
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is a chiral compound featuring an azidomethyl group and an iodophenylmethyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized pyrrolidine derivatives.
科学的研究の応用
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.
類似化合物との比較
Similar Compounds
- (2S)-2-(azidomethyl)-1-[(4-bromophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-fluorophenyl)methyl]pyrrolidine
Uniqueness
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs
特性
CAS番号 |
922174-07-0 |
|---|---|
分子式 |
C12H15IN4 |
分子量 |
342.18 g/mol |
IUPAC名 |
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H15IN4/c13-11-5-3-10(4-6-11)9-17-7-1-2-12(17)8-15-16-14/h3-6,12H,1-2,7-9H2/t12-/m0/s1 |
InChIキー |
XNCVOAYOVBEGGN-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
正規SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)


![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
